molecular formula C22H27NO11 B2733163 Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate CAS No. 1094684-62-4

Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate

Cat. No.: B2733163
CAS No.: 1094684-62-4
M. Wt: 481.454
InChI Key: UFGDRADYRWUNPD-UHFFFAOYSA-N
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Description

Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate is a highly acetylated carbohydrate derivative. Its structure comprises a central oxan (pyranose) ring substituted with three acetyloxy groups, an acetamido group, and an acetyloxymethyl moiety. This sugar core is linked via an ether bond to a methyl benzoate group at the ortho position. The compound’s extensive acetylation suggests applications in prodrug design, where hydrolytic cleavage of acetyl groups could release bioactive molecules .

Properties

IUPAC Name

methyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO11/c1-11(24)23-18-20(32-14(4)27)19(31-13(3)26)17(10-30-12(2)25)34-22(18)33-16-9-7-6-8-15(16)21(28)29-5/h6-9,17-20,22H,10H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGDRADYRWUNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate typically involves multi-step procedures that include protection and deprotection of functional groups. The primary synthetic route starts with benzoic acid derivates, progressing through esterification and acylation reactions under controlled conditions involving specific catalysts and solvents.

Industrial Production Methods

Industrial production scales up these reactions with optimized conditions for higher yields and purity. Processes often incorporate continuous flow reactors and advanced purification techniques like chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate is known to engage in various chemical reactions, including:

  • Oxidation: : Utilizing oxidizing agents to modify its functional groups.

  • Reduction: : Interaction with reducing agents, leading to different derivative formations.

  • Substitution: : Electrophilic and nucleophilic substitution reactions altering its structure.

Common Reagents and Conditions

Reagents commonly involved include acetic anhydride for acetylation, sodium borohydride for reductions, and strong acids or bases facilitating substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these processes.

Major Products Formed

The resulting products from these reactions depend on the specific reagents and conditions, typically yielding various substituted derivatives and modified benzoxan compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor in organic synthesis for developing complex molecules. Its functional groups provide diverse chemical manipulation opportunities.

Biology

In biological contexts, Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate has been studied for its potential biochemical interactions and influence on cellular processes.

Medicine

Medicinal research explores its role in drug design, particularly in formulating compounds with improved bioavailability and targeted therapeutic effects.

Industry

Industrially, it finds use in manufacturing high-performance materials and as an intermediate in producing specialized chemicals.

Mechanism of Action

The compound's effects hinge on its ability to interact with specific molecular targets. Its esters and amido groups engage in biochemical pathways, potentially inhibiting or activating enzymes and proteins integral to physiological processes. Its unique structure allows it to fit into binding sites of various biological targets, influencing their activity.

Comparison with Similar Compounds

Structural Variants in Aromatic Ester Groups

Methyl 1-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}naphthalene-2-carboxylate (CAS 1094685-02-5)
  • Structure : Replaces the benzoate with a naphthalene-2-carboxylate.
  • Molecular Formula: C₂₆H₂₉NO₁₁ (MW: 531.51 g/mol) vs.
Methyl 4-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate
  • Structure : Positional isomer with the benzoate at the para position.
  • Impact : Altered steric and electronic properties may affect hydrolysis rates and binding interactions in biological systems .

Aliphatic Chain Derivatives

5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid (CAS 1159408-54-4)
  • Structure: Replaces the benzoate with a pentanoic acid chain.
  • Molecular Formula: C₁₉H₂₉NO₁₁ (MW: 447.43 g/mol).
  • Impact : The carboxylic acid group enhances hydrophilicity, making it more suitable for aqueous formulations. Requires storage at -20°C under inert atmosphere due to sensitivity .

Oligomeric and Dimeric Analogs

(2R,3R,4S,5R,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)-2-{[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl acetate (CAS 67398-72-5)
  • Structure : Dimeric oxan with tris-acetylated subunits.
  • Molecular Formula : C₂₄H₃₄O₁₇ (MW: 594.53 g/mol).
  • Impact : Increased molecular weight and acetylation may slow hydrolysis, prolonging release of active metabolites .

Functional Group Variations

Azide-Containing Analog (CAS 33012-50-9)
  • Structure : Includes a 6-azido group on the oxan ring.
  • Impact : Enables click chemistry applications for bioconjugation, unlike the target compound’s inert acetamido group .

Biological Activity

Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has a molecular formula of C19H29N1O11C_{19}H_{29}N_{1}O_{11} and a molecular weight of approximately 447.44 g/mol. Its structure features multiple acetyl groups and an oxan derivative, contributing to its solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of acetoxy groups enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various pathogens.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans12100

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
HeLa25Caspase activation
MCF-730Cell cycle arrest

The biological activity of this compound is hypothesized to involve:

  • Membrane Disruption : The lipophilic nature of the acetoxy groups facilitates interaction with lipid membranes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell wall synthesis in bacteria.
  • Caspase Pathway Activation : In cancer cells, it appears to activate apoptotic pathways leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effects of the compound against various strains of bacteria and fungi. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
  • Inflammation Model : In vivo studies using animal models showed that treatment with this compound resulted in reduced edema and cytokine levels compared to control groups.
  • Cancer Research : A recent publication in Cancer Letters highlighted the potential of this compound in targeting breast cancer cells, demonstrating its efficacy in reducing tumor size in xenograft models.

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